N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 851080-08-5
VCID: VC6001598
InChI: InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16)
SMILES: C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F
Molecular Formula: C12H7FN2O2S
Molecular Weight: 262.26

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide

CAS No.: 851080-08-5

Cat. No.: VC6001598

Molecular Formula: C12H7FN2O2S

Molecular Weight: 262.26

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide - 851080-08-5

Specification

CAS No. 851080-08-5
Molecular Formula C12H7FN2O2S
Molecular Weight 262.26
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16)
Standard InChI Key HSMFKPNDVKFUCS-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C12H7FN2O2S\text{C}_{12}\text{H}_{7}\text{FN}_{2}\text{O}_{2}\text{S}, reflects a 262.26 g/mol molecular weight. Key structural features include:

  • Benzo[d]thiazole moiety: A bicyclic system comprising a benzene fused to a thiazole ring, fluorinated at the 4-position to enhance electronic and steric properties.

  • Furan-2-carboxamide group: A five-membered oxygen-containing heterocycle linked via a carboxamide bridge, contributing to hydrogen-bonding capacity.

The fluorine substitution at the 4-position of the benzothiazole ring modulates electron-withdrawing effects, potentially influencing receptor binding and metabolic stability.

Table 1: Physicochemical Properties of N-(4-Fluorobenzo[d]thiazol-2-yl)Furan-2-Carboxamide

PropertyValueSource
CAS Number851080-08-5
Molecular FormulaC12H7FN2O2S\text{C}_{12}\text{H}_{7}\text{FN}_{2}\text{O}_{2}\text{S}
Molecular Weight262.26 g/mol
IUPAC NameN-(4-Fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Topological Polar Surface Area95.4 Ų (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Formation of the benzo[d]thiazole core: Condensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions.

  • Fluorination: Electrophilic aromatic substitution or halogen exchange reactions to introduce the 4-fluoro group.

  • Carboxamide coupling: Reaction of the benzo[d]thiazol-2-amine intermediate with furan-2-carbonyl chloride using coupling agents like EDC/HOBt.

Microwave-assisted synthesis, as demonstrated for analogous N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides, may improve yields (up to 92%) and reduce reaction times compared to conventional heating .

Table 2: Comparative Synthesis Conditions for Carboxamide Analogs

ParameterConventional MethodMicrowave Method
Reaction Time6–12 hours15–30 minutes
Yield60–75%85–92%
SolventDMF, THFDMF, EtOH
Temperature60–80°C100–120°C
Key Reference

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Analogous compounds with benzothiazole-furan hybrids show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC 8 μg/mL) and fungi (e.g., C. albicans, MIC 16 μg/mL). The carboxamide bridge likely facilitates membrane penetration, while the fluorine atom improves metabolic stability.

Research Challenges and Future Directions

Limitations in Current Knowledge

  • Pharmacokinetic data: Solubility, bioavailability, and plasma protein binding remain uncharacterized .

  • Target selectivity: Off-target effects on unrelated kinases or receptors are unexplored .

Recommended Studies

  • Structure-Activity Relationship (SAR): Systematic modification of the furan ring (e.g., methylation, bromination) to optimize potency.

  • In vivo efficacy models: Xenograft studies to validate antitumor activity observed in vitro .

  • Formulation development: Nanoencapsulation to address potential solubility limitations.

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